molecular formula C14H20Br2N4O B133093 Pyrithiamine CAS No. 534-64-5

Pyrithiamine

Cat. No. B133093
CAS RN: 534-64-5
M. Wt: 420.14 g/mol
InChI Key: DMVBWVASDWGFNH-UHFFFAOYSA-M
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Description

Pyrithiamine, also known as thiamine, is a water-soluble vitamin found in plants and animals. It is an essential cofactor for many enzymes involved in carbohydrate metabolism, and is essential for normal growth, development, and functioning of the nervous system. This compound is a member of the family of vitamins known as B-complex vitamins, which are necessary for the release of energy from food.

Scientific Research Applications

1. Understanding Thiamine Function in Nervous Tissue

Pyrithiamine, an antimetabolite of thiamine, has been instrumental in elucidating the role of thiamine in nerve conduction. Research demonstrates that this compound's action correlates with its ability to displace thiamine from nerve tissue, without affecting the activity of key enzymes requiring thiamine pyrophosphate as a coenzyme (Cooper, 1968).

2. Investigating Thiamine Deficiency

Studies utilizing this compound have deepened the understanding of thiamine deficiency. For example, in weanling mice, this compound injections led to alterations in selected metabolites in brain and liver, offering insights into the biochemical impacts of thiamine deficiency (Holowach et al., 1968).

3. Exploring Neurochemical Changes

This compound has been used to study changes in neurochemicals like GABA-transaminase and glutamic acid decarboxylase in the brains of rats. This research aids in understanding how thiamine deficiency affects various brain regions and their associated functions (Thompson & Mcgeer, 1985).

4. Modeling Wernicke-Korsakoff Syndrome

This compound-induced thiamine deficiency in mice serves as a potential model for human Wernicke-Korsakoff syndrome, providing valuable insights into this condition's neuropathological aspects (Watanabe & Kanabe, 1978).

5. Understanding Brain Pathophysiology

Research on this compound-treated rats has revealed significant insights into the pathophysiology of conditions like Wernicke's encephalopathy, particularly regarding alterations in cerebral amino acids and thiamine-dependent enzymes (Butterworth & Héroux, 1989).

6. Studying Antimetabolite Mechanisms

Historical studies on this compound have contributed to understanding the selectivity of action of antimetabolites, shedding light on how structural alterations in vitamins can lead to specific deficiency diseases in animals (Woolley, 1950).

7. Investigating Brain Energy Metabolism

This compound-induced thiamin deficiency in rats has been used to study the biochemical mechanisms in Wernicke-Korsakoff encephalopathy, a disease associated with chronic alcoholism. This includes examining thiamin-dependent enzymes and mitochondrial respiration in the brain (Munujos et al., 1996).

Safety and Hazards

Pyrithiamine is not for human or veterinary use . It should be stored at -20°C and shipped at room temperature .

Future Directions

Thiamine deficiency contributes to synaptic dysfunction which is strongly related to AD pathogenesis . High-dose thiamine prevents brain lesions and prolongs survival of Slc19a3-deficient mice . These results provide new insights into the pathogenesis of synaptic and neuronal dysfunction in AD .

Mechanism of Action

Target of Action

Pyrithiamine primarily targets thiamine pyrophosphate (TPP) riboswitches . Riboswitches are untranslated regions of messenger RNA that adopt alternate structures depending on the binding of specific metabolites . TPP riboswitches are found in thiamine biosynthetic genes in all kingdoms of life . They bind TPP with a high affinity and undergo the same conformational changes as their bacterial counterparts .

Mode of Action

This compound interacts with its targets by binding to TPP riboswitches in bacteria and fungi . This binding is believed to downregulate the expression of thiamine metabolic genes . The riboswitch specifically recognizes the TPP via conserved residues located within two highly distorted parallel ‘sensor’ helices . The structure provides the basis for understanding the reorganization of the riboswitch fold upon TPP binding and explains the mechanism of resistance to the antibiotic this compound .

Biochemical Pathways

This compound affects the biochemical pathways related to thiamine metabolism. Thiamine is a cofactor for enzymes of central energy metabolism . Its active form, thiamine pyrophosphate (TPP), is a cofactor of important enzymes involved in energy metabolism . These include the mitochondrial pyruvate and α-ketoglutarate dehydrogenases complexes and the cytosolic transketolase . By interacting with TPP riboswitches, this compound can disrupt these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of a drug molecule is a crucial aspect of its bioavailability . It involves the study of how the drug is absorbed, distributed, metabolized, and excreted by the body

Result of Action

The molecular and cellular effects of this compound’s action involve the disruption of thiamine metabolism, leading to cellular deficits . This compound treatment can result in large increases in both the intracellular levels and the efflux in cell lines . It can also lead to apoptosis and severe cellular deficit .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other vitamins, such as pyridoxine, and short-chain fatty acids can influence thiamine uptake and biosynthesis . Additionally, the dissolved oxygen concentration and level of yeast agitation in growth media can also affect thiamine uptake and biosynthesis . These factors can potentially influence the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Pyrithiamine interacts with several enzymes and proteins in the body. It has been found to inhibit the uptake and phosphorylation of thiamine in tissues, thereby disrupting the formation of intracellular thiamine diphosphate . This compound is an essential coenzyme for critical metabolic pathways, including transketolase, a key enzyme of the pentose phosphate shunt .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In the context of thiamine deficiency, it has been associated with both oxidative stress and inflammation . It has been observed to stimulate a robust increase in p38 MAPK phosphorylation, a key cell signaling pathway, and mild heme oxygenase-1 (HO-1) expression in the cerebral cortex and thalamus .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits enzymes that use vitamin B1, thereby disrupting thiamine-dependent processes . Furthermore, it has been suggested that this compound might alter the mechanisms of regulation of thiamine biosynthesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a study of thiamine deficiency in rats, this compound-induced thiamine deficiency (PTD) led to a decrease in the numbers of bromodeoxyuridine-stained cells, indicating that proliferation of neural stem/progenitor cells destined for neurogenesis was reduced .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its role as a thiamine antagonist. It disrupts the normal function of thiamine, which plays a central role in the metabolism of nervous tissue, acting as a cofactor for enzymes involved in the catabolism of carbohydrates and branched-chain amino acids .

Subcellular Localization

Given its structural similarity to thiamine, it is likely that it may localize to similar areas within the cell where thiamine is typically found, such as the cytoplasm and mitochondria, where it can interact with thiamine-dependent enzymes .

properties

IUPAC Name

2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol;bromide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N4O.2BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVBWVASDWGFNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Br2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968058
Record name Pyrithiamine
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Molecular Weight

420.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

534-64-5
Record name Pyridinium, 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-hydroxyethyl)-2-methyl-, bromide, hydrobromide (1:1:1)
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Record name Pyrithiamine
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Record name 1-(4-ammonio-2-methylpyrimidin-5-yl)-3-(2-hydroxyethyl)-2-methylpyridinium dibromide
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Record name PYRITHIAMINE BROMIDE HYDROBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does pyrithiamine interact with thiamine metabolism?

A1: this compound acts as an antagonist of thiamine, interfering with its metabolic pathway. [, ] It does so by acting as a substrate for the enzyme thiamine pyrophosphokinase, which typically converts thiamine into its active form, thiamine pyrophosphate (TPP). Instead of forming TPP, the enzyme produces this compound pyrophosphate (PTPP). [, ]

Q2: What are the consequences of PTPP formation?

A2: PTPP acts as a competitive inhibitor of TPP-dependent enzymes, disrupting crucial metabolic processes that rely on thiamine. [, , , ] This interference leads to a state of functional thiamine deficiency, even if thiamine levels appear normal.

Q3: What are the downstream effects of this compound-induced thiamine deficiency?

A3: this compound-induced thiamine deficiency leads to a range of neurological and physiological consequences. These include:

  • Neurological symptoms: Ataxia, convulsions, loss of righting reflex, and impairments in learning and memory, mimicking symptoms observed in Wernicke-Korsakoff Syndrome. [, , , , , , , , , , , , , , ]
  • Biochemical changes: Decreased activities of thiamine-dependent enzymes like α-ketoglutarate dehydrogenase (αKGDH) and transketolase, leading to altered carbohydrate and amino acid metabolism. [, , , , , , , , ]
  • Cellular changes: Edema and degeneration of glial cells (astrocytes and oligodendrocytes), myelin sheath disintegration, and neuronal damage in specific brain regions, particularly the thalamus, inferior colliculus, and mammillary bodies. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H13BrN4OS, and its molecular weight is 329.24 g/mol.

Q5: Is there evidence of this compound resistance in microorganisms?

A5: Yes, some microorganisms have developed resistance to this compound. Studies have shown that resistant strains of Staphylococcus aureus [, ] and Escherichia coli [] exhibit increased thiamine biosynthesis compared to their sensitive counterparts. This increased synthesis potentially allows them to overcome the inhibitory effects of this compound on thiamine metabolism.

Q6: How do structural modifications of this compound influence its activity?

A7: Studies comparing this compound with another thiamine antagonist, oxythiamine, highlight the importance of structural features for activity. While this compound consistently induced neurological symptoms and biochemical changes in animal models, oxythiamine had milder or different effects. [, , , , , , , ] These differences are likely related to their abilities to cross the blood-brain barrier and be phosphorylated into their active forms. [, , ]

Q7: What experimental models are used to study this compound-induced thiamine deficiency?

A7: Researchers utilize various in vitro and in vivo models to investigate this compound’s effects:

  • Cell cultures: Neuronally differentiated rat PC-12 cells have been used to study the mechanisms of this compound-induced apoptosis. []
  • Animal models: Rodent models, particularly rats and mice, are frequently employed to induce thiamine deficiency by combining a thiamine-deficient diet with this compound injections. These models allow researchers to study the neurological, biochemical, and behavioral consequences of thiamine deficiency and its potential mechanisms. [, , , , , , , , , , , , , , ]

Q8: What are the toxicological effects of this compound?

A9: this compound administration, particularly in conjunction with a thiamine-deficient diet, can induce a range of neurological symptoms in animal models, including ataxia, convulsions, and death. [, , , , , , , , , , , , , , ] These effects underscore the importance of careful dosage control and monitoring in experimental settings.

Q9: What is the historical significance of this compound research?

A10: this compound has been instrumental in understanding the crucial role of thiamine in various metabolic processes and the consequences of its deficiency. Studies utilizing this compound have shed light on the pathogenesis of Wernicke-Korsakoff syndrome, a neurological disorder caused by severe thiamine deficiency. [, , , , , , ]

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